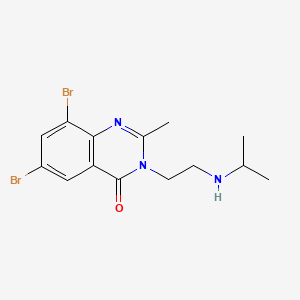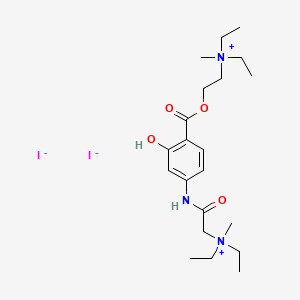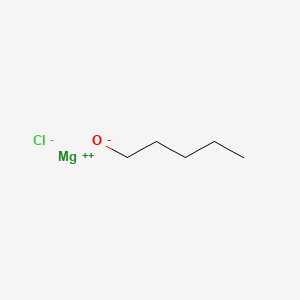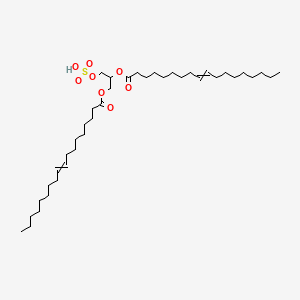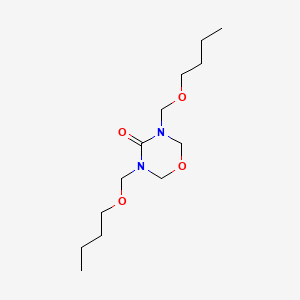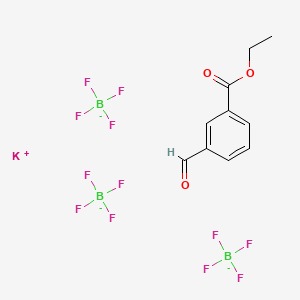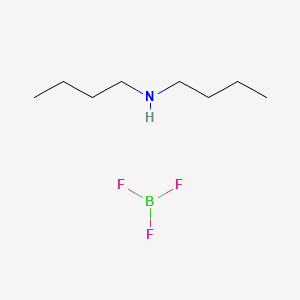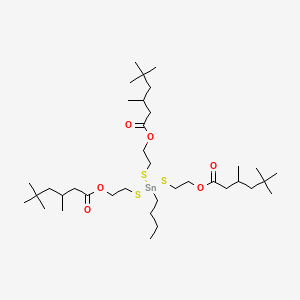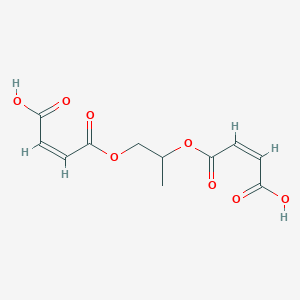![molecular formula C27H28N4 B13773857 Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]- CAS No. 65086-99-9](/img/structure/B13773857.png)
Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] is an organic compound with the molecular formula C27H28N4. It is a derivative of aniline and is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with an aminophenylmethyl group. This compound is known for its applications in the synthesis of polymers and as a curing agent for epoxy resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] typically involves the reaction of aniline derivatives with formaldehyde. The process can be summarized as follows:
Condensation Reaction: Aniline reacts with formaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
科学的研究の応用
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Widely used as a curing agent for epoxy resins, which are essential in the production of coatings, adhesives, and composite materials.
作用機序
The mechanism of action of 4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
4,4’-Methylenedianiline: Similar structure but lacks the aminophenylmethyl groups.
Bis(4-aminophenyl)methane: Similar structure but with different substituents on the benzene rings.
4,4’-Methylenebis[2-chloroaniline]: Contains chlorine atoms instead of aminophenylmethyl groups.
Uniqueness
4,4’-Methylenebis[2-[(4-aminophenyl)methyl]aniline] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the production of high-performance polymers and advanced materials.
特性
CAS番号 |
65086-99-9 |
|---|---|
分子式 |
C27H28N4 |
分子量 |
408.5 g/mol |
IUPAC名 |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C27H28N4/c28-24-7-1-18(2-8-24)14-22-16-20(5-11-26(22)30)13-21-6-12-27(31)23(17-21)15-19-3-9-25(29)10-4-19/h1-12,16-17H,13-15,28-31H2 |
InChIキー |
BCYHURLIXRJERG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)N)CC4=CC=C(C=C4)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


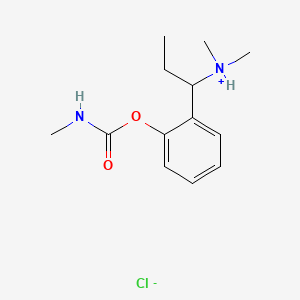
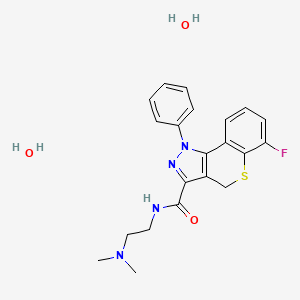
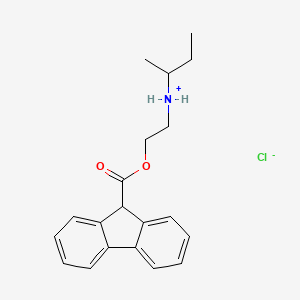

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
